2-Phenoxy-4-nitro-benzophenone-13C6
Description
2-Phenoxy-4-nitro-benzophenone-¹³C₆ is a carbon-13 isotopically labeled derivative of 2-phenoxy-4-nitrobenzophenone. This compound features a benzophenone backbone substituted with a phenoxy group at the 2-position and a nitro group at the 4-position, with six carbon atoms replaced by the stable isotope carbon-12. Isotopic labeling enhances its utility in analytical applications, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where isotopic tracing or improved signal resolution is critical. Its molecular formula is C₁₉H₁₃¹³C₆NO₃, and its molecular weight is approximately 307.28 g/mol (accounting for isotopic substitution) .
Properties
Molecular Formula |
C₁₃!³C₆H₁₃NO₄ |
|---|---|
Molecular Weight |
325.27 |
Synonyms |
[2-Phenoxy-4-nitrophenyl]phenyl-methanone-13C6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Phenoxy-4-nitro-benzophenone-¹³C₆ with structurally and functionally related benzophenone derivatives. Key parameters include synthetic pathways, physicochemical properties, analytical applications, and stability.
Table 1: Comparative Properties of Benzophenone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Primary Applications |
|---|---|---|---|---|---|
| 2-Phenoxy-4-nitro-benzophenone-¹³C₆ | C₁₉H₁₃¹³C₆NO₃ | ~307.28 | 145–148 | 0.12 (DMSO) | Isotopic tracing, NMR/MS standards |
| 2-Phenoxy-4-nitrobenzophenone | C₁₉H₁₃NO₃ | 301.31 | 143–146 | 0.15 (DMSO) | UV stabilizers, photochemical studies |
| 4-Nitrobenzophenone | C₁₃H₉NO₃ | 227.21 | 138–140 | 0.20 (Acetone) | Organic synthesis intermediates |
| Benzophenone-¹³C₆ | C₆¹³C₆H₁₀O | ~186.18 | 47–49 | 1.50 (Ethanol) | Internal standards for analytical methods |
Structural and Functional Differences
- Isotopic Labeling: Unlike its non-labeled counterpart (2-Phenoxy-4-nitrobenzophenone), the ¹³C₆-labeled variant exhibits negligible differences in chemical reactivity but provides distinct advantages in spectroscopic detection. For example, in MS, the isotopic cluster pattern aids in distinguishing labeled compounds from natural abundance analogs .
- Substituent Effects: The 4-nitro group enhances electron-withdrawing properties, increasing photostability compared to unsubstituted benzophenone. However, the phenoxy group at the 2-position introduces steric hindrance, reducing solubility in polar solvents compared to 4-nitrobenzophenone .
Stability and Degradation
- The nitro group in 2-Phenoxy-4-nitro-benzophenone-¹³C₆ confers resistance to thermal decomposition up to 200°C, outperforming benzophenone-¹³C₆ (decomposition at 150°C).
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